ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate
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Overview
Description
EthylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate is a chemical compound with the molecular formula C14H14F3N3O4 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate typically involves the reaction of ethyl carbamate with a hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may also involve heating to specific temperatures to ensure the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
EthylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound. Substitution reactions can result in a wide range of products, depending on the nucleophile used .
Scientific Research Applications
EthylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with pharmaceutical potential.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of ethylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group and hydrazone linkage play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, altering their activity and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (2E)-3-oxo-3-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal
- (2E)-3-(4-bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal .
Uniqueness
EthylN-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H14F3N3O4 |
---|---|
Molecular Weight |
345.27 g/mol |
IUPAC Name |
ethyl N-[(E)-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate |
InChI |
InChI=1S/C14H14F3N3O4/c1-3-24-13(23)18-12(22)11(8(2)21)20-19-10-6-4-5-9(7-10)14(15,16)17/h4-7,21H,3H2,1-2H3,(H,18,22,23)/b11-8+,20-19? |
InChI Key |
RKIKHRPTRHWBJV-WCUZDZTQSA-N |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC=CC(=C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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